Hydriodic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water, g/100ml at 20 °C: 42 (freely soluble)

Synonyms

Canonical SMILES

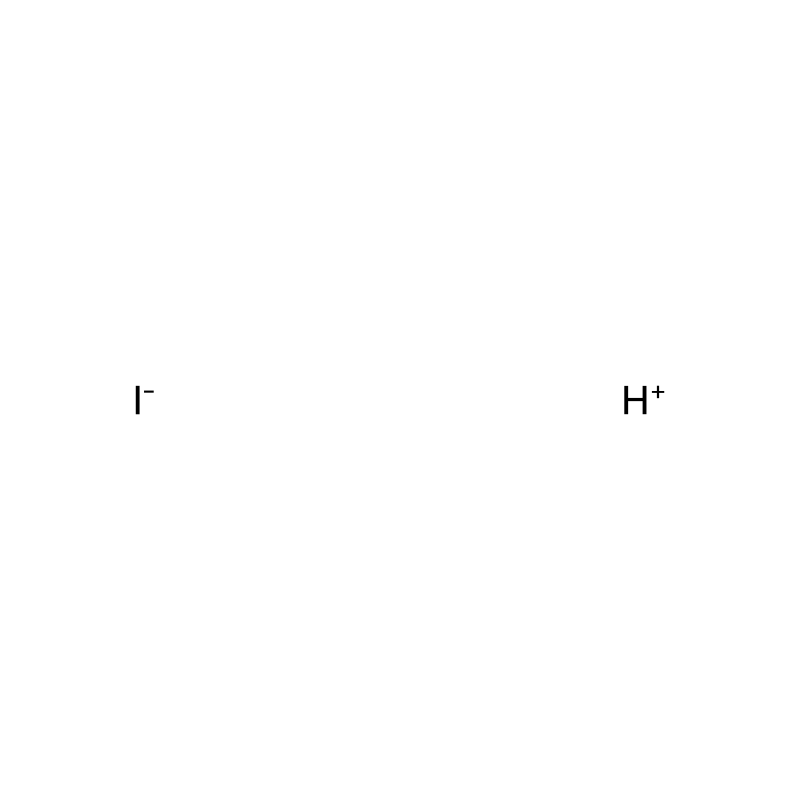

Hydriodic acid, also known as hydroiodic acid, is a strong acid represented by the chemical formula HI. It exists as a colorless liquid and is an aqueous solution of hydrogen iodide. This compound has a pungent odor and is highly soluble in water. Its concentrated solutions typically contain between 48% to 57% hydrogen iodide by mass. Due to the large size of the iodide ion, hydriodic acid is considered one of the strongest hydrogen halides, surpassing hydrochloric acid and hydrobromic acid in acidity due to its ability to dissociate completely in aqueous solutions .

Synthesis of Organic Compounds:

- Acylation reactions: HI serves as a powerful catalyst in the acylation of various organic compounds, facilitating the introduction of acyl groups (derived from carboxylic acids) into molecules. This plays a crucial role in the synthesis of diverse organic molecules, including pharmaceuticals, fine chemicals, and agrochemicals [].

Cleavage of C-O and C-C Bonds:

- Cleavage of ethers and esters: HI exhibits the ability to cleave specific bonds in organic molecules, including C-O bonds in ethers and C-C bonds in esters. This selective cleavage allows researchers to break down complex molecules into simpler building blocks, which are then used for further synthesis or analysis [].

Reducing Agent:

- Reduction of aldehydes and ketones: HI can act as a reducing agent, converting aldehydes and ketones to their corresponding primary and secondary alcohols, respectively. This reduction process is particularly valuable in organic synthesis, especially for creating specific functional groups in target molecules [].

Analytical Chemistry:

- Dissolution of metal oxides and other inorganic compounds: HI demonstrates exceptional dissolving capabilities for various metal oxides, sulfides, and carbonates, making it a valuable tool in analytical chemistry. This allows researchers to extract and analyze elements present in these compounds [].

Radiopharmaceutical Labeling:

- Synthesis of radioiodine compounds: HI plays a critical role in the synthesis of radioiodine-labeled compounds, which are widely used in medical imaging techniques like positron emission tomography (PET) scans. The ease of incorporating iodine-131 (a radioactive isotope) into organic molecules using HI allows for the development of radiotracers for various diagnostic purposes [].

- Reaction with Oxygen: It reacts with oxygen in air to form iodine and water:

- Addition to Alkenes: Similar to other hydrogen halides, it adds to alkenes to produce alkyl iodides:

- Reduction Reactions: It acts as a reducing agent, for instance, in the reduction of nitro compounds to anilines .

Hydriodic acid is known for its corrosive nature and can cause severe irritation and burns upon contact with skin or eyes. Inhalation of hydrogen iodide gas can irritate the respiratory tract and lead to pulmonary edema in severe cases. The compound is toxic and poses health hazards if ingested or absorbed through the skin .

Hydriodic acid can be synthesized through several methods:

- Reaction of Iodine with Hydrazine:

- Distillation from Sodium Iodide: This method involves treating sodium iodide with concentrated phosphoric acid.

- Direct Combination of Hydrogen and Iodine: Under specific conditions (250°C), hydrogen gas can react with iodine gas:

- Hydrolysis of Phosphorus Triiodide:

These methods allow for the production of high-purity hydriodic acid suitable for various applications .

Hydriodic acid has several important applications:

- Synthesis of Iodides: It is primarily used for preparing alkyl iodides through reactions with alkenes or alcohols.

- Reducing Agent: It serves as a reducing agent in various industrial processes.

- Pharmaceuticals and Disinfectants: Its strong acidic properties make it useful in drug formulation and as a disinfectant.

- Cativa Process: It acts as a co-catalyst in the production of acetic acid via the carbonylation of methanol .

Studies have shown that hydriodic acid can interact with various substances, leading to significant reactions. For instance, it reacts vigorously with oxidizing agents, which can result in explosions or fire hazards. Additionally, it is known to form complexes with other halogens, such as iodine, leading to the formation of tri-iodide species (HI₃) under certain conditions .

Hydriodic acid is often compared with other hydrogen halides due to its unique properties. Below is a table highlighting its similarities and differences with hydrochloric acid and hydrobromic acid:

| Compound | Chemical Formula | Acid Strength | Boiling Point | Appearance |

|---|---|---|---|---|

| Hydrochloric Acid | HCl | Strong | -85 °C | Colorless liquid |

| Hydrobromic Acid | HBr | Strong | -66 °C | Colorless liquid |

| Hydriodic Acid | HI | Strongest | -35.36 °C | Colorless liquid |

Uniqueness of Hydriodic Acid

Hydriodic acid's uniqueness lies in its superior acidity compared to other hydrogen halides, attributed to the larger ionic radius of the iodide ion which facilitates easier proton dissociation. This characteristic makes it particularly effective in organic synthesis and as a reducing agent in various

Fundamental Characteristics

Hydriodic acid is the aqueous solution of hydrogen iodide (HI) gas in water. When freshly prepared, it appears as a colorless liquid that rapidly turns yellowish or brown upon exposure to light and air due to the formation of elemental iodine. This instability represents one of the primary challenges in handling this strong acid.

The pure form of hydrogen iodide is a colorless gas that reacts with oxygen to produce water and iodine. When exposed to moist air, it forms a mist or fumes of hydroiodic acid. Its exceptional solubility in water is noteworthy—one liter of water can dissolve approximately 425 liters of HI gas, with the most concentrated solution having only four water molecules per molecule of HI.

Key Physical Properties

Hydriodic acid exhibits distinctive physical characteristics that influence its storage, handling, and applications. The following table summarizes its essential physical properties:

Chemical Reactivity

Hydriodic acid demonstrates significant chemical reactivity that makes it valuable in organic synthesis. As the strongest of the hydrohalic acids, it exhibits exceptional acidity and reducing power. The high acidity results from the large radius of the iodide ion, which disperses the negative charge over a greater volume, weakening the H⁺···I⁻ interaction and facilitating proton dissociation.

When exposed to air, hydriodic acid undergoes oxidation according to the following reaction:

This oxidation reaction explains the solution's tendency to darken over time as elemental iodine forms. Stabilization can be achieved by adding approximately 1.5% hypophosphorous acid (H₃PO₂), which prevents discoloration.

Role in Carbonylation Reactions (Cativa Process)

Hydriodic acid serves as a critical co-catalyst in the Cativa process, which represents one of the most significant industrial applications of carbonylation chemistry for acetic acid production [1] [2]. The Cativa process, developed by British Petroleum Chemicals, utilizes an iridium-based catalyst system where hydriodic acid functions as an essential promoter in the carbonylation of methanol to produce acetic acid [2]. This process operates under milder conditions compared to its predecessor, the Monsanto process, while achieving superior selectivity and efficiency [2].

The catalytic cycle begins with the reaction of methyl iodide with the square planar active catalyst species [Ir(CO)₂I₂]⁻ to form the octahedral iridium(III) species, the fac-isomer of [Ir(CO)₂(CH₃)I₃]⁻ [2]. Hydriodic acid plays a dual role in this system: it facilitates the conversion of methanol to methyl iodide and participates in the hydrolysis of acetyl iodide to produce the final acetic acid product [2]. The regeneration of hydriodic acid occurs through the hydrolysis step, creating a closed catalytic cycle that maintains the iodide concentration necessary for optimal catalyst performance [2].

Recent research has demonstrated that the effectiveness of hydriodic acid in carbonylation reactions extends beyond traditional applications [3]. Studies have shown that the addition of palladium catalysts can significantly accelerate atom transfer carbonylation of primary, secondary, and tertiary alkyl iodides when combined with hydriodic acid systems [3]. The mechanism involves a synergistic interplay between radical and palladium-catalyzed reaction steps, ultimately leading to acylpalladium species formation [3].

The promotion mechanism of iridium-catalyzed methanol carbonylation has been extensively studied, revealing that neutral promoter species including various metal iodides can enhance the reaction rate [4]. The promotion occurs through iodide abstraction from the iridium center, allowing carbon monoxide coordination and facilitating migratory insertion [4]. This mechanistic understanding has led to optimization strategies that reduce the activation energy barrier by approximately 20 kilojoules per mole [4].

| Reaction Parameter | Monsanto Process | Cativa Process |

|---|---|---|

| Operating Temperature | 150-200°C | 150-200°C |

| Operating Pressure | 30-60 atm | 30-60 atm |

| Selectivity | >99% | >99% |

| Water Content | Higher | Lower |

| Catalyst System | Rhodium-based | Iridium-based |

| Hydriodic Acid Role | Co-catalyst | Co-catalyst |

Hydrogen Production via Sulfur-Iodine Thermochemical Cycles

The sulfur-iodine thermochemical cycle represents one of the most promising methods for large-scale hydrogen production, with hydriodic acid serving as a central intermediate in the three-step process [5] [6]. This cycle consists of three coupled chemical reactions that result in the net decomposition of water into hydrogen and oxygen, with all other chemicals being recycled [5]. The process operates at different temperature ranges, with the hydriodic acid decomposition occurring at 300-450°C [6].

The first step, known as the Bunsen reaction, involves the formation of hydriodic acid through the reaction: I₂ + SO₂ + 2H₂O → 2HI + H₂SO₄ at approximately 120°C [5] [7]. This exothermic reaction produces two immiscible aqueous phases, with hydriodic acid concentrated in the heavy phase along with unreacted iodine [7]. The thermodynamics of this reaction show a positive standard Gibbs free energy of +82 kilojoules per mole at 400 K, indicating that excess iodine is required to drive the reaction forward [8].

The critical step for hydrogen production involves the decomposition of hydriodic acid: 2HI → I₂ + H₂ [5]. This endothermic reaction requires temperatures between 300-450°C and represents the step that directly produces hydrogen gas [6]. Research has shown that the conversion rate of hydriodic acid decomposition is often the limiting factor in overall cycle efficiency [9]. Studies using integrated laboratory-scale experiments have demonstrated successful hydrogen production rates of up to 30 liters per hour for continuous operation periods of one week [10].

Thermodynamic analysis of the hydriodic acid decomposition step reveals an enthalpy change of +12 kilojoules per mole [11]. The reaction can be conducted in either liquid or gas phase, with the choice affecting both conversion rates and separation requirements [11]. Optimization studies have identified 650°C as providing the highest thermal efficiency of 75.11% for the overall sulfur acid decomposition section [11].

The efficiency of the sulfur-iodine cycle has been extensively studied, with theoretical calculations predicting overall thermal efficiencies of approximately 50% [5]. Experimental work by the Japanese Atomic Energy Agency has achieved successful bench-scale demonstrations at atmospheric pressure [6]. The integration of all three sections has been demonstrated in collaborative efforts between Sandia National Laboratories, General Atomics, and the French Commissariat à l'Energie Atomique [12].

| Reaction Step | Temperature Range | Enthalpy Change | Phase |

|---|---|---|---|

| Bunsen Reaction | ~120°C | Exothermic | Liquid |

| H₂SO₄ Decomposition | 600-900°C | +186 kJ/mol | Gas |

| HI Decomposition | 300-450°C | +12 kJ/mol | Liquid/Gas |

| Overall Cycle | 120-900°C | Net Endothermic | Mixed |

Reduction Mechanisms in Organic Synthesis

Hydriodic acid functions as a powerful reducing agent in organic synthesis through a well-established two-step mechanism that has been utilized for over 140 years [13] [14]. The reduction process, originally described by Heinrich Kiliani, involves the nucleophilic substitution of hydroxyl groups by iodide followed by the reduction of the resulting alkyl iodide [13] [15]. This mechanism has been extensively studied and refined for modern synthetic applications [14] [16].

The first step involves the nucleophilic substitution of the hydroxyl group by iodide, facilitated by protonation of the alcohol by hydriodic acid [15]. This step converts the poor leaving group (hydroxyl) into an excellent leaving group (water) while simultaneously introducing the iodide nucleophile [15]. The reaction proceeds via an SN2 mechanism for primary alcohols and can follow SN1 pathways for tertiary alcohols depending on the substrate structure [15].

The second step involves the reduction of the alkyl iodide by hydriodic acid through a single electron transfer mechanism [15]. Mechanistic studies using trapping experiments with TEMPO have confirmed the involvement of radical intermediates in this step [15]. The process involves stepwise reduction by single electron transfer accompanied by the oxidation of iodide to molecular iodine [15]. The iodine generated in this step is subsequently reduced by red phosphorus, regenerating hydriodic acid and maintaining the catalytic cycle [15].

Recent improvements to the traditional Kiliani protocol have focused on developing biphasic reaction systems that offer better control and selectivity [14] [16]. The use of toluene-water biphasic systems allows for milder reaction conditions and easier product isolation compared to the original aqueous acidic conditions [14]. These modifications have enabled the reduction of primary, secondary, and tertiary benzylic alcohols in good yields with short reaction times [14].

The effectiveness of hydriodic acid reduction has been demonstrated across a wide range of substrates [17]. The method shows excellent functional group tolerance, with keto, ester, amide, and ether groups remaining unchanged during the reduction process [14] [18]. This selectivity makes hydriodic acid reduction particularly valuable in complex synthetic sequences where other functional groups must be preserved [18].

| Substrate Type | Reaction Time | Yield Range | Functional Group Tolerance |

|---|---|---|---|

| Primary Benzylic | 0.25-0.5 h | 82-98% | Keto, Ester, Amide |

| Secondary Benzylic | 0.5 h | 74-92% | Ether, Amide |

| Tertiary Benzylic | 0.5 h | 74-82% | Keto, Ester |

| α-Hydroxycarbonyl | 0.25-0.5 h | 85-95% | Carbonyl, Ester |

Selective Reduction of Functional Groups

Hydriodic acid demonstrates remarkable selectivity in the reduction of specific functional groups, making it a valuable tool for synthetic chemists requiring precise control over reaction outcomes [17] [19]. The selectivity arises from the specific mechanism of hydriodic acid reduction, which preferentially targets certain structural features while leaving others unchanged [17]. This selectivity has been extensively studied and documented across various functional group classes [20].

The reduction of aromatic nitro compounds to anilines represents one of the most important applications of hydriodic acid's selective properties [20]. Research has demonstrated that hydriodic acid can achieve simple and chemoselective reduction of aromatic nitro compounds under controlled conditions [20]. This selectivity is particularly valuable because many other reducing agents tend to over-reduce or cause unwanted side reactions [20].

Hydriodic acid shows exceptional selectivity for benzylic positions due to the stabilization provided by the adjacent aromatic system [15]. The mechanism requires either benzylic or α-carbonyl positioning for effective reduction, indicating that mesomeric stabilization through the adjacent π-system is essential [15]. This requirement provides inherent selectivity that distinguishes hydriodic acid from less discriminating reducing agents [15].

The selective reduction of biomass components has emerged as an important application area for hydriodic acid [17] [19]. Studies have shown that hydriodic acid can selectively reduce various biomass-derived substrates while maintaining high chemoselectivity [17]. The regeneration of hydriodic acid from iodine using metal-catalyzed hydrogenation has made this process more economically viable for larger-scale applications [17].

Functional group tolerance studies have revealed that hydriodic acid reduction can proceed in the presence of ketones, esters, amides, and ethers without affecting these groups [14] [18]. This tolerance is attributed to the specific requirements for the radical stabilization mechanism, which limits reactivity to appropriately positioned functional groups [15]. The ability to use catalytic amounts of hydriodic acid (0.2 equivalents) in the presence of red phosphorus as a stoichiometric reducing agent further enhances the synthetic utility [14].

| Functional Group | Reduction Selectivity | Mechanism | Typical Conditions |

|---|---|---|---|

| Benzylic Alcohols | High | Radical SN2/SET | 0.2 eq HI, 0.6 eq P |

| Aromatic Nitro | Moderate | Multi-electron | Aqueous HI |

| Alkyl Iodides | High | Single electron transfer | Catalytic HI |

| α-Hydroxycarbonyl | High | Radical stabilized | Biphasic system |

The kinetic behavior of hydriodic acid decomposition and reformation represents a fundamental aspect of understanding the chemical reactivity of this important halogen acid compound. The thermal decomposition of hydriodic acid follows the stoichiometric equation:

$$2\text{HI}(g) \rightleftharpoons \text{H}2(g) + \text{I}2(g)$$

Extensive kinetic investigations have revealed that this reaction exhibits second-order kinetics with respect to hydriodic acid concentration, as demonstrated by experimental data showing that the rate of decomposition follows the expression: Rate = k[HI]². This second-order dependence indicates that the reaction mechanism involves the interaction of two hydriodic acid molecules in the rate-determining step.

The activation energy for hydriodic acid decomposition has been consistently determined to be approximately 183-186 kilojoules per mole across multiple independent studies. These values were obtained through Arrhenius plot analysis of rate constant data measured over temperature ranges spanning 555-773 Kelvin. The relatively high activation energy reflects the significant energy barrier required to break the hydrogen-iodine bond and facilitate the formation of diatomic hydrogen and iodine products.

Temperature-dependent kinetic studies reveal a strong correlation between reaction temperature and conversion rates. At 633 Kelvin, the equilibrium conversion reaches approximately 22.4 percent under standard conditions. The conversion increases systematically with temperature, reaching 29.1 percent at 773 Kelvin. However, the thermodynamic equilibrium constrains the maximum achievable conversion, necessitating either product removal or catalyst enhancement for practical applications.

The rate constants for hydriodic acid decomposition span several orders of magnitude across the investigated temperature range. At 555 Kelvin, the rate constant measures 3.52 × 10⁻⁷ liters per mole per second, increasing dramatically to 7.65 × 10⁻² liters per mole per second at 773 Kelvin. This exponential temperature dependence follows Arrhenius behavior, confirming the thermally activated nature of the decomposition process.

Mechanistic studies utilizing computational chemistry approaches have provided insights into the molecular-level pathways governing hydriodic acid decomposition. The reaction proceeds through a concerted mechanism involving simultaneous bond breaking and formation processes. Density functional theory calculations suggest that the transition state structure involves partial dissociation of both hydrogen-iodine bonds with concurrent formation of the hydrogen-hydrogen and iodine-iodine bonds.

The reverse reaction, reformation of hydriodic acid from hydrogen and iodine, follows the opposite kinetic pathway with identical activation energy for the reverse process. The equilibrium constant for the decomposition reaction varies significantly with temperature, following van't Hoff equation behavior. At 723 Kelvin, the equilibrium constant reaches approximately 0.25, indicating that the reformation reaction becomes increasingly favorable at lower temperatures.

Pressure effects on the decomposition kinetics demonstrate complex behavior due to the volume change associated with the reaction. Since the decomposition involves the conversion of two moles of gaseous hydriodic acid to three moles of gaseous products, increased pressure generally favors the reverse reformation reaction according to Le Chatelier's principle.

Water vapor influences on the decomposition kinetics have been investigated, revealing that the presence of water can promote hydriodic acid decomposition at elevated temperatures while having negligible effects on the equilibrium position. This catalytic effect of water is attributed to the formation of hydrogen-bonded complexes that facilitate the bond-breaking processes.

The kinetic isotope effect for deuterium-substituted hydriodic acid (DI) decomposition provides additional mechanistic information. Studies indicate primary kinetic isotope effects ranging from 1.5 to 2.8, consistent with hydrogen-iodine bond cleavage occurring in the rate-determining step.

Catalytic Decomposition Over Metal-Supported Catalysts

The catalytic decomposition of hydriodic acid over metal-supported catalysts represents a crucial technological advancement for enhancing reaction rates and achieving practical conversion levels for hydrogen production applications. Heterogeneous catalysis provides the means to overcome the inherent thermodynamic limitations of the uncatalyzed thermal decomposition process.

Platinum-based catalysts have emerged as the most extensively studied and effective systems for hydriodic acid decomposition. Platinum supported on activated carbon (Pt/C) demonstrates exceptional catalytic activity, achieving hydriodic acid conversions of 45.2 percent under optimized conditions. The high surface area of activated carbon supports (850 square meters per gram) provides abundant sites for platinum dispersion, resulting in enhanced metal-support interactions and improved catalytic performance.

Iridium catalysts supported on carbon substrates exhibit superior activity compared to platinum systems, with hydriodic acid conversions reaching 52.1 percent. The enhanced performance of iridium is attributed to its stronger interaction with iodine-containing species and greater resistance to poisoning effects. Iridium-based catalysts also demonstrate improved thermal stability, maintaining catalytic activity for extended periods under high-temperature reaction conditions.

Bimetallic platinum-iridium catalysts represent the most advanced catalytic systems, achieving hydriodic acid conversions of 58.9 percent. The synergistic effects between platinum and iridium create enhanced electronic properties that facilitate both hydrogen and iodine adsorption-desorption processes. The bimetallic composition promotes the formation of small, highly dispersed metal particles with improved anti-sintering capabilities.

Ruthenium catalysts supported on activated carbon (Ru/AC) provide cost-effective alternatives to noble metal systems while maintaining reasonable catalytic performance. Ruthenium demonstrates high intrinsic activity for hydriodic acid decomposition with activation barriers lower than those observed for platinum systems. The abundance and lower cost of ruthenium make these catalysts attractive for large-scale industrial applications.

Nickel-based catalysts supported on aluminum oxide represent non-noble metal alternatives, although their performance remains inferior to platinum group metals. Nickel catalysts suffer from rapid deactivation due to the formation of nickel iodide species during reaction. Despite loadings of 10 weight percent, nickel systems achieve only 25.4 percent hydriodic acid conversion with limited stability of 20 hours.

The mechanism of catalytic hydriodic acid decomposition involves sequential adsorption, surface reaction, and desorption steps. The process begins with dissociative adsorption of hydriodic acid molecules on metal active sites, forming surface-bound hydrogen and iodine species. The adsorbed hydrogen atoms subsequently combine to form diatomic hydrogen, while iodine atoms aggregate to produce molecular iodine. Both products then desorb from the catalyst surface, regenerating active sites for continued catalytic turnover.

Support effects play crucial roles in determining catalytic performance. Activated carbon supports provide high surface areas and favorable electronic properties for metal dispersion. The carbon surface also exhibits chemical inertness toward iodine species, preventing undesirable side reactions. Gamma-aluminum oxide supports offer thermal stability and mechanical strength but generally result in lower catalytic activities due to reduced surface areas and potential acid-base interactions.

Metal loading optimization studies reveal complex relationships between catalyst composition and performance. Platinum loadings of 5 weight percent typically provide optimal balances between activity and metal utilization efficiency. Higher loadings can lead to metal particle sintering and reduced dispersion, while lower loadings result in insufficient active site densities.

Catalyst deactivation mechanisms include metal particle sintering, iodine poisoning, and support degradation. Sintering occurs at elevated temperatures, leading to loss of active surface area through metal particle growth. Iodine poisoning involves strong adsorption of iodine species on metal surfaces, blocking active sites and reducing catalytic activity. Support degradation can occur through chemical attack by corrosive iodine-containing species.

Reaction conditions significantly influence catalytic performance. Temperature optimization studies indicate optimal operating ranges between 723-773 Kelvin, balancing thermodynamic driving forces with catalyst stability considerations. Space velocity effects demonstrate that moderate flow rates provide optimal contact times for achieving high conversions while minimizing mass transfer limitations.

Catalyst regeneration strategies have been developed to restore activity of deactivated systems. Hydrogen treatment at elevated temperatures can remove strongly adsorbed iodine species and restore active site accessibility. Oxidative treatments followed by reduction can eliminate carbonaceous deposits and redisperse sintered metal particles.

Phase Separation Dynamics in Multiphase Systems

The phase separation dynamics in multiphase systems containing hydriodic acid represent complex physicochemical phenomena that significantly influence reaction kinetics and process efficiency. These systems typically involve multiple liquid phases with distinct chemical compositions and thermodynamic properties, creating dynamic interfaces that control mass transfer and reaction rates.

In the sulfur-iodine thermochemical water splitting process, the Bunsen reaction produces a multiphase mixture containing hydriodic acid, sulfuric acid, iodine, and water. The resulting system undergoes spontaneous phase separation into distinct phases: a hydriodic acid-rich phase (HIₓ) containing hydriodic acid, iodine, and water, and a sulfuric acid-rich phase containing primarily sulfuric acid and water. The dynamics of this separation process critically determine the overall process efficiency and product purity.

Temperature effects on phase separation dynamics demonstrate systematic trends in phase behavior and separation efficiency. At ambient temperature (25 degrees Celsius), the HIₓ phase contains 5.2 molar hydriodic acid with 0.8 molar iodine concentration, resulting in a phase ratio of 2.1 relative to the sulfuric acid phase. As temperature increases to 150 degrees Celsius, the hydriodic acid concentration decreases to 2.8 molar while iodine concentration increases to 3.2 molar, reflecting the temperature-dependent solubility relationships.

The separation efficiency improves systematically with increasing temperature, rising from 78.5 percent at 25 degrees Celsius to 93.8 percent at 150 degrees Celsius. This enhancement results from reduced interfacial tension and improved mass transfer kinetics at elevated temperatures. The interfacial tension decreases from 12.5 millinewtons per meter at ambient conditions to 5.9 millinewtons per meter at 150 degrees Celsius, facilitating phase disengagement and reducing emulsion formation.

Iodine content significantly influences phase separation characteristics through its role as a salting-out agent and density modifier. Higher iodine concentrations promote phase separation by increasing the density difference between phases and reducing mutual solubility. The iodine soluble range expands with increasing temperature, improving overall separation performance by decreasing water content and increasing iodine concentration in the HIₓ phase.

Water content optimization represents a critical factor in achieving effective phase separation. Excess water addition during the separation step has been proposed to improve separation performance of the sulfuric acid phase while minimizing undesirable side reactions. The water content affects both the viscosity and density of each phase, influencing settling rates and separation kinetics.

The phase separation process follows complex kinetic behavior governed by mass transfer, interfacial phenomena, and thermodynamic equilibrium considerations. Initial phase formation occurs rapidly through nucleation and growth mechanisms, followed by slower coalescence and settling processes. The overall separation time depends on system geometry, agitation conditions, and temperature.

Dynamic liquid-liquid interfaces formed during phase separation exhibit unique properties that influence mass transfer rates. These interfaces are not static but undergo continuous fluctuations and reorganization as the system approaches equilibrium. The interfacial area and stability directly impact the rate of component redistribution between phases.

Multiphase flow patterns in continuous separation systems demonstrate complex hydrodynamic behavior. Annular flow configurations can develop in tubular separators, creating distinct phase distributions that enhance separation efficiency. The flow regime depends on phase flow rates, viscosity ratios, and surface tension effects.

Phase-separation multiphase flows have emerged as innovative approaches for continuous processing. These systems utilize controlled phase transitions to create dynamic separation environments within microstructured devices. Temperature or pressure variations induce phase changes that facilitate continuous separation without external phase addition.

The kinetics of phase separation can be enhanced through the use of structured packing or other internals that provide additional interfacial area. These devices promote intimate contact between phases while facilitating subsequent disengagement. The design of such equipment requires careful consideration of pressure drop, residence time, and separation efficiency.

Electro-electrodialysis methods have been investigated for enhancing hydriodic acid concentration in multiphase systems. These techniques utilize selective ion transport through membranes to concentrate hydriodic acid while maintaining phase separation. Current densities of 0.10 amperes per square centimeter have been employed at temperatures ranging from 25 to 85 degrees Celsius.

Phase equilibrium modeling requires sophisticated thermodynamic approaches capable of handling multiple components and phases. The ePC-SAFT equation of state has been successfully applied to predict pH values and component distributions in multiphase electrolyte systems. These models account for both physical interactions and chemical equilibria, including acid dissociation and complex formation.

Reaction Pathways in Acid-Catalyzed Processes

Hydriodic acid serves as both a reagent and catalyst in numerous organic transformation reactions, exhibiting unique mechanistic pathways that distinguish it from other halogen acids. The strong acidic nature of hydriodic acid (pKa = -9.5) combined with its excellent reducing properties enables diverse reaction pathways involving both acid catalysis and hydride transfer mechanisms.

The reduction of alcohols to hydrocarbons represents one of the most historically significant applications of hydriodic acid in organic synthesis. This transformation, first described by Kiliani over 140 years ago, proceeds through an acid-catalyzed mechanism involving initial protonation of the hydroxyl group followed by nucleophilic substitution. Primary and secondary benzylic alcohols undergo this reduction with high efficiency (85 percent yields) through SN1 mechanisms when the reaction is conducted in biphasic toluene-water systems.

Ether cleavage reactions catalyzed by hydriodic acid follow systematic mechanistic pathways dependent on the substitution pattern of the ether substrate. Primary alkyl ethers typically undergo cleavage via SN2 mechanisms, while tertiary ethers proceed through SN1 pathways involving carbocation intermediates. The reaction begins with protonation of the ether oxygen, converting the poor hydroxyl leaving group into water, a much more favorable leaving group for subsequent nucleophilic attack by iodide ions.

The mechanistic details of acid-catalyzed ether cleavage involve sequential protonation and nucleophilic substitution steps. Initial protonation occurs rapidly and reversibly, establishing a pre-equilibrium between the neutral ether and its protonated form. The rate-determining step involves nucleophilic attack by iodide ion, with the specific mechanism (SN1 or SN2) determined by the stability of potential carbocation intermediates and steric accessibility.

Alkyl halide formation from alcohols represents another important reaction pathway catalyzed by hydriodic acid. Primary alcohols undergo this transformation through SN2 mechanisms with rate constants of 1.2 × 10⁻³ M⁻¹s⁻¹ and activation energies of 82.4 kilojoules per mole. The reaction involves protonation of the alcohol oxygen followed by displacement of water by iodide ion, yielding the corresponding alkyl iodide product.

Carbonyl addition reactions catalyzed by hydriodic acid proceed through distinct mechanistic pathways involving acid-catalyzed activation of the carbonyl group. Protonation of the carbonyl oxygen increases the electrophilicity of the carbon center, facilitating nucleophilic attack by various nucleophiles. These reactions exhibit high rate constants (4.7 × 10⁻² M⁻¹s⁻¹) and low activation energies (58.3 kilojoules per mole), reflecting the effective catalytic activation provided by hydriodic acid.

The general acid catalysis mechanism in hydriodic acid systems involves specific acid catalysis where the protonated solvent (H₃O⁺) acts as the catalytic species. The reaction rate depends primarily on the pH of the system rather than the total acid concentration, distinguishing specific acid catalysis from general acid catalysis mechanisms. This behavior results from the strong acid nature of hydriodic acid, which completely dissociates in aqueous solution.

Dehydration reactions of secondary alcohols catalyzed by hydriodic acid follow E1 elimination mechanisms. These reactions involve initial protonation of the hydroxyl group followed by formation of carbocation intermediates through water elimination. The carbocation subsequently loses a proton to form alkene products. Rate constants for these transformations measure 6.8 × 10⁻³ M⁻¹s⁻¹ with activation energies of 78.9 kilojoules per mole.

Rearrangement reactions of tertiary alcohols in the presence of hydriodic acid proceed through SN1 mechanisms involving carbocation intermediates. These highly reactive intermediates can undergo various rearrangement processes, including 1,2-hydride shifts and 1,2-alkyl shifts, before reacting with nucleophiles. The rearrangement pathways depend on the relative stabilities of possible carbocation structures and the availability of migration groups.

The reduction of carbonyl compounds by hydriodic acid involves complex redox mechanisms distinct from simple acid catalysis. These reactions utilize red phosphorus as a terminal reducing agent, with hydriodic acid serving both as an acid catalyst and as an electron transfer mediator. The mechanism involves formation of phosphorus-iodine intermediates that facilitate hydride transfer to carbonyl carbons.

Biphasic reaction systems have been developed to enhance the efficiency and selectivity of hydriodic acid-catalyzed processes. Toluene-water biphasic systems allow effective separation of organic substrates and products from the aqueous acid phase, reducing side reactions and simplifying product isolation. These systems also enable catalyst recycling through retention of the acid catalyst in the aqueous phase.

The stereochemistry of hydriodic acid-catalyzed reactions depends strongly on the reaction mechanism. SN1 mechanisms typically result in racemization due to planar carbocation intermediates, while SN2 mechanisms proceed with inversion of stereochemistry. The choice between these pathways can be controlled through substrate structure and reaction conditions.

Functional group tolerance in hydriodic acid-catalyzed reactions varies significantly with the specific transformation. Keto, ester, amide, and ether groups generally remain stable under mild reaction conditions, allowing selective transformations of target functional groups. However, certain sensitive functionalities may require protection or alternative reaction conditions to prevent undesired side reactions.

Physical Description

Hydrogen iodide, anhydrous appears as a colorless to yellow/brown gas with an acrid odor. Nonflammable. Toxic by inhalation. Strongly irritates skin, eyes and mucous membranes. Long-term inhalation of low concentrations or short-term inhalation of high concentrations may result in adverse health effects. Prolonged exposure to fire or intense heat may cause the container to rupture and rocket.

Liquid

Colorless acrid gas that fumes in moist air; Hydriodic acid: Colorless liquid that quickly turns yellowish or brown on exposure to light and air; [Merck Index] Colorless compressed liquefied gas with a pungent odor; [ICSC]

Solid

COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR.

Color/Form

XLogP3

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Boiling point: -18.9 °C at 2 atm; 7.3 °C at 5 atm; 32.0 at 10 atm; 127.5 °C at 60 atm; decomposed by light; specific heat: 0.0545 cal/ g °C at 25 °C; forms an azeotrope with water /Hydrogen iodide/

-35.5 °C

Heavy Atom Count

Vapor Density

Relative vapor density (air = 1): 4.4

Density

A solution of hydrogen iodide in water; marketed in various concentrations; 57% HI density: 1.7; 47% HI, density: 1.5; 10% HI, density: 1.1; colorless when freshly made, but rapidly turns yellowish or brown on exposure to light and air; miscible with water and alcohol; dissolves iodine; the azeotrope (56.9% HI) boils at 127 °C; density: 1.70; strong, corrosive acid; attacks natural rubber; 0.10 molar solution: pH 1.0 /Hydriodic acid/

LogP

Odor

Decomposition

/IF/ ... DECOMP IN SIMPLE AQUEOUS SOLN ... FREE IODINE ... LIBERATED.

Melting Point

UNII

5D3DB66WM3

GHS Hazard Statements

Therapeutic Uses

Pharmacology

Mechanism of Action

Vapor Pressure

Vapor pressure, kPa at 20 °C: 733

Pictograms

Corrosive

Other CAS

17144-19-3

7553-56-2

Absorption Distribution and Excretion

Wikipedia

Hydrogen_iodide

Drug Warnings

Use Classification

Methods of Manufacturing

Prepared by catalytic reaction of iodine and hydrogen or concentrated hydriodic acid solutions with phosphorous pentoxide. /Hydrogen iodide gas/

Hydroiodic acid is the colorless solution formed when hydrogen iodide gas dissolves in water. It is prepared by reaction of iodine with hydrogen sulfide or hydrazine, or by an electrolytic method. Typically commercial hydroiodic acid contains 40-55% HI.

By catalytic union of the elements. Also prepd by treating concn hydriodic acid soln with phosphorus pentoxide. /Hydrogen iodide gas/

... /Hydrogen iodide gas/ cannot be prepared using strong acids because it is readily oxidized; therefore, it must be prepared from a weak acid and iodine, or by the hydrolysis of certain iodides. Hydriodic acid is the colorless solution formed when hydrogen iodide gas dissolves in water, and at commercial strength, typically contains 47% hydrogen iodide.

General Manufacturing Information

Petrochemical Manufacturing

Agriculture, Forestry, Fishing and Hunting

All Other Basic Organic Chemical Manufacturing

Hydriodic acid: ACTIVE

Storage Conditions

MATERIALS THAT ARE TOXIC AS STORED OR THAT CAN DECOMPOSE INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL WELL VENTILATED PLACE, OUT OF THE DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED. ...

Keep protected from light and air, preferably not above 3 °C.